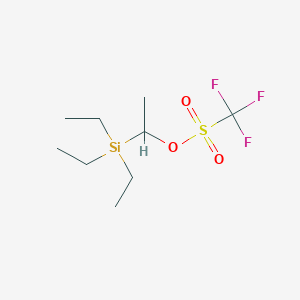![molecular formula C18H26O3 B15160533 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one CAS No. 652146-17-3](/img/structure/B15160533.png)
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is a chemical compound with the molecular formula C18H26O3. It is known for its unique structure, which includes a cyclohexyl ring, a phenyl group, and a hydroxypropoxy side chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the cyclohexyl ring.
Introduction of the hydroxypropoxy side chain: This can be done through an etherification reaction, where a hydroxypropyl group is attached to the cyclohexyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group or the hydroxypropoxy side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can also contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: This compound has a similar structure but lacks the hydroxypropoxy side chain.
Cyclohexyl phenyl ketone: This compound also has a cyclohexyl ring and a phenyl group but does not have the hydroxypropoxy group.
Uniqueness
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is unique due to the presence of the hydroxypropoxy side chain, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where specific interactions and reactivity are required.
特性
CAS番号 |
652146-17-3 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H26O3/c1-15(17(20)16-9-4-2-5-10-16)18(21-14-8-13-19)11-6-3-7-12-18/h2,4-5,9-10,15,19H,3,6-8,11-14H2,1H3 |
InChIキー |
OLUAQBNIBYQGED-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
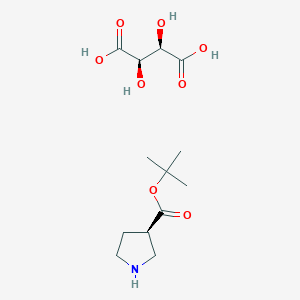
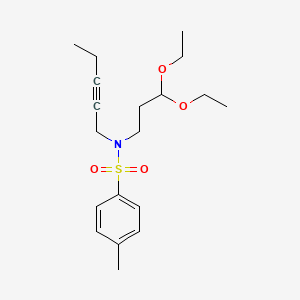
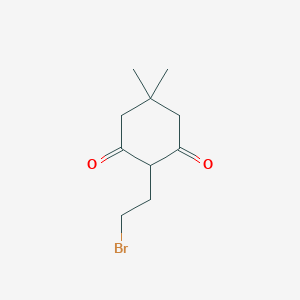
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)

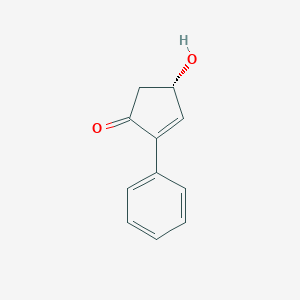
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
